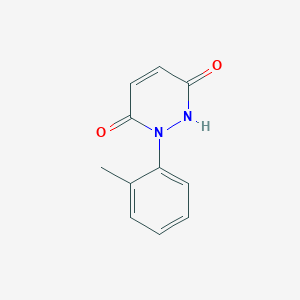![molecular formula C15H17BrClNO B5372906 2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5372906.png)
2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride, also known as BBE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BBE is a white crystalline powder that is soluble in water and has a molecular weight of 335.77 g/mol.
Scientific Research Applications
2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride has been studied for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo. In a study published in the journal Oncotarget, this compound was found to induce cell cycle arrest and apoptosis in human breast cancer cells. In addition, this compound was found to inhibit the migration and invasion of breast cancer cells.
This compound has also been studied for its potential use in treating neurological disorders. In a study published in the journal Neurochemistry International, this compound was found to protect against oxidative stress-induced neurotoxicity in rat cortical neurons. In addition, this compound was found to improve cognitive function in a mouse model of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. This compound has also been shown to activate the p38 MAPK pathway, which is involved in cell cycle arrest and apoptosis.
In neurons, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the migration and invasion of cancer cells. In neurons, this compound has been shown to protect against oxidative stress-induced neurotoxicity and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride in lab experiments is its potential therapeutic applications in cancer and neurological disorders. Another advantage is its relatively low toxicity compared to other chemical compounds. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride. One direction is to further investigate its mechanism of action in cancer cells and neurons. Another direction is to explore its potential use in other fields of medicine, such as cardiovascular disease and inflammation. Additionally, further studies are needed to optimize its therapeutic potential and determine its safety and efficacy in clinical trials.
Synthesis Methods
2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride can be synthesized through a multistep process starting from 4-bromobenzaldehyde and phenethylamine. The first step involves the reduction of 4-bromobenzaldehyde to 4-bromobenzyl alcohol using sodium borohydride. The resulting alcohol is then reacted with phenethylamine in the presence of hydrochloric acid to yield this compound hydrochloride.
properties
IUPAC Name |
2-[(4-bromophenyl)methylamino]-1-phenylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO.ClH/c16-14-8-6-12(7-9-14)10-17-11-15(18)13-4-2-1-3-5-13;/h1-9,15,17-18H,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDAVRUUBUKHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-2-methyl-5-{[1-(3-pyrazin-2-ylpropanoyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5372830.png)
![N-methyl-N-[(3-methyl-2-thienyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5372833.png)
![1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5372840.png)
![(3aR*,5R*,6S*,7aS*)-2-[3-(2-furyl)-3-phenylpropanoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5372843.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5372844.png)


![rel-(4aS,8aR)-6-(N-cyclopentyl-N-methylglycyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5372879.png)
![5-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methoxyphenol](/img/structure/B5372886.png)
![1-{[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5372887.png)
![N-[3-(butyrylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5372909.png)
![2-(5-fluoro-2-methylphenyl)-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5372916.png)
![N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5372924.png)
![3-[(cyclopropylamino)sulfonyl]-5-isoquinolin-5-ylbenzoic acid](/img/structure/B5372927.png)